1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride
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Overview
Description
1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and a thiol group
Preparation Methods
The synthesis of 1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride involves several steps. One common method includes the reaction of 3-phenylmethoxypropane-2-thiol with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. This interaction can lead to various biological effects, depending on the specific proteins targeted. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride can be compared with similar compounds such as:
1-(4-Methoxy-phenyl)-3-morpholin-4-yl-propan-1-one;hydrochloride: This compound has a similar structure but with a methoxy group instead of a thiol group.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound contains a piperidin-4-one nucleus and is used in similar applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c18-14(10-15-6-8-16-9-7-15)12-17-11-13-4-2-1-3-5-13;/h1-5,14,18H,6-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRRWSGLOBBCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCC2=CC=CC=C2)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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